3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, a thiophen-2-yl group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction using a thiophen-2-ylboronic acid and a suitable palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. Additionally, its anti-inflammatory and antimicrobial properties are being investigated.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.
For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation, thereby reducing the growth of cancer cells. In anti-inflammatory research, it may inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the thiophen-2-yl group, which may affect its biological activity and chemical properties.
7-Thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the 4-chlorophenyl group, which may influence its interaction with biological targets.
3-(4-Chlorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may alter its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its combination of substituents, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl, thiophen-2-yl, and trifluoromethyl groups allows for a diverse range of interactions with molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3S/c18-11-5-3-10(4-6-11)12-9-22-24-13(14-2-1-7-25-14)8-15(17(19,20)21)23-16(12)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCCSRYKCIOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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